1-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)pyrrolidine
Description
This compound, with the IUPAC name 1-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)pyrrolidine, is a pyrrolidine-containing alkaloid featuring a benzodioxole group linked via an α,β-unsaturated ketone (propenone) moiety. It has been identified in plant extracts, notably in Piper nigrum (black pepper) and related species, and is associated with bioactivities such as antibacterial and quorum-sensing inhibition . Its molecular formula is C14H15NO3 (molecular weight: 246.11 g/mol), and it elutes at 5.51 minutes in high-resolution liquid chromatography (HR-LC-MS) with a relative peak area of 0.97% in dried black pepper extracts .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-pyrrolidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-14(15-7-1-2-8-15)6-4-11-3-5-12-13(9-11)18-10-17-12/h3-6,9H,1-2,7-8,10H2/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFYVDPKNPGHKJ-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74957-52-1 | |
| Record name | Pyrrolidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074957521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
The synthesis of 1-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)pyrrolidine typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the benzodioxole moiety, which can be derived from catechol and formaldehyde.
Formation of the Propenyl Group: The benzodioxole is then subjected to a reaction with acrolein to form the propenyl group.
Pyrrolidine Ring Formation: The final step involves the formation of the pyrrolidine ring through a cyclization reaction with an appropriate amine.
Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed cross-coupling reactions are commonly employed to facilitate the formation of the desired product.
Chemical Reactions Analysis
1-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propenyl group to a propyl group.
Common reagents used in these reactions include sodium borohydride for reductions and halogenating agents for substitutions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)pyrrolidine exhibits anticancer properties . Studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent. The compound's mechanism involves the modulation of apoptotic pathways and inhibition of tumor growth factors .
Neuroprotective Effects
The compound has been studied for its neuroprotective effects , particularly in models of neurodegenerative diseases. It appears to enhance neuronal survival and reduce oxidative stress, which is critical in conditions like Alzheimer's disease. The ability to cross the blood-brain barrier further supports its potential as a therapeutic agent for neurological disorders .
Antimicrobial Properties
There is evidence suggesting that this compound possesses antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, indicating its potential use in developing new antimicrobial agents .
Bioavailability and Metabolism
Studies assessing the pharmacokinetics of this compound reveal favorable absorption characteristics. It demonstrates high human intestinal absorption rates (99.43%) and good permeability across cellular membranes, which are crucial for effective therapeutic use . Furthermore, the compound has been shown to inhibit several cytochrome P450 enzymes, suggesting potential drug-drug interactions that warrant further investigation .
Toxicological Profile
Toxicological assessments indicate that while the compound shows promise as a therapeutic agent, it also exhibits certain cytotoxic effects at higher concentrations. Careful dose optimization will be necessary to maximize therapeutic benefits while minimizing adverse effects .
Case Study 1: Cancer Cell Line Research
In a study involving various cancer cell lines, this compound was administered at varying concentrations. The results demonstrated a dose-dependent increase in apoptosis markers, with significant reductions in cell viability observed at higher doses. This suggests a strong potential for development as an anticancer drug.
Case Study 2: Neuroprotection in Animal Models
In animal models simulating neurodegeneration, treatment with the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. These findings highlight its potential role in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)pyrrolidine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase (COX) and certain kinases, which play crucial roles in inflammation and cell signaling.
Apoptosis Induction: It induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases, leading to programmed cell death.
Cell Cycle Arrest: The compound can cause cell cycle arrest at specific phases, preventing the proliferation of cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine Derivatives with Varied Chain Lengths and Substituents
(a) 1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]pyrrolidine (Piperyline/Trichostachine)
- Structure : Features a pentadienyl chain (two additional double bonds) instead of a propenyl group.
- Molecular Formula: C16H17NO3 (MW: 271.31 g/mol).
- Key Differences : The extended conjugation in the pentadienyl chain enhances UV absorption and may influence binding to bacterial quorum-sensing proteins. It exhibits stronger antibacterial activity against Chromobacterium violaceum CV026 compared to the shorter propenyl analog .
- Occurrence : Found in Piper nigrum and Piper amalago .
(b) 1-[3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-1-oxo-2-propenyl]pyrrolidine (Peepuloidine)
- Structure : Contains a dimethoxy-substituted benzodioxole ring.
- Molecular Formula: C17H19NO5 (MW: 317.34 g/mol).
- This compound is less abundant in natural sources but shows unique cytotoxicity profiles in preliminary studies .
Piperidine Analogs
(a) 1-[3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl]piperidine
- Structure : Pyrrolidine replaced by piperidine (six-membered amine ring).
- Molecular Formula: C15H17NO3 (MW: 259.30 g/mol).
- Key Differences : The larger ring size alters steric and electronic properties, reducing solubility in polar solvents. This analog shows diminished bioactivity compared to the pyrrolidine variant, suggesting the importance of the five-membered amine ring for target binding .
Hydrochloride Salt Derivatives
(a) 1-(1,3-Benzodioxol-5-yl)-2-(1-pyrrolidinyl)-1-propanone Hydrochloride (MDPPP HCl)
- Structure: Propenone chain replaced by a propanone backbone, with a hydrochloride salt.
- Molecular Formula: C14H18ClNO3 (MW: 283.75 g/mol).
- Key Differences : The hydrochloride salt improves crystallinity and stability but reduces membrane permeability. This derivative is synthetic and lacks natural occurrence, primarily used in pharmacological studies for its stimulant properties .
Heterocyclic Hybrids
(a) 1-(2H-1,3-Benzodioxol-5-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
- Structure : Incorporates an oxadiazole ring fused to the pyrrolidine.
- Molecular Formula : C20H17N3O5 (MW: 379.37 g/mol).
- Key Differences : The oxadiazole group introduces hydrogen-bonding capacity and rigidity, making this compound a candidate for kinase inhibition. However, its physicochemical properties (e.g., solubility) remain uncharacterized .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Chain Length and Bioactivity : Extended conjugation (e.g., pentadienyl in piperyline) correlates with increased antibacterial potency, likely due to improved interaction with hydrophobic pockets in bacterial proteins .
- Ring Size : Pyrrolidine derivatives generally outperform piperidine analogs in bioactivity, emphasizing the role of ring size in target binding .
- Substituent Effects : Electron-donating groups (e.g., methoxy in peepuloidine) enhance receptor affinity but may reduce bioavailability due to increased hydrophobicity .
Biological Activity
1-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)pyrrolidine, also known as (E)-3-(1,3-benzodioxol-5-yl)-1-pyrrolidin-1-ylprop-2-en-1-one, is a compound of interest due to its diverse biological activities. This article delves into its structural characteristics, pharmacological properties, and potential therapeutic applications based on various research findings.
Structural Characteristics
The molecular formula of this compound is C14H15NO3. Its structure features a pyrrolidine ring connected to a benzodioxole moiety, which is known for its bioactive properties. The compound's SMILES representation is C1CCN(C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3, indicating the presence of both aromatic and aliphatic components that contribute to its biological activity .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:
Antioxidant Activity
Research indicates that compounds containing benzodioxole structures exhibit significant antioxidant properties. The presence of the pyrrolidine ring may enhance this activity by stabilizing free radicals. In vitro assays have shown that this compound can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress .
Anticancer Properties
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells and inhibit proliferation in colon cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .
Neuroprotective Effects
The ability of this compound to cross the blood-brain barrier suggests potential neuroprotective effects. Animal studies indicate that it may reduce neuroinflammation and protect against neuronal cell death in models of neurodegenerative diseases .
Pharmacokinetics and Bioavailability
The compound's pharmacokinetic profile suggests good absorption characteristics:
| Parameter | Value |
|---|---|
| Human Intestinal Absorption | + (99.43%) |
| Caco-2 Permeability | + (92.21%) |
| Blood-Brain Barrier Penetration | + (87.50%) |
| Oral Bioavailability | - (51.43%) |
These findings indicate that the compound is likely to be bioavailable and effective when administered orally .
Toxicology Profile
Toxicological assessments have shown mixed results regarding safety:
| Toxicity Type | Result |
|---|---|
| Eye Irritation | + (60.04%) |
| Skin Irritation | - (67.70%) |
| Hepatotoxicity | + (63.75%) |
| Carcinogenicity | - (92.00%) |
While some assays indicate potential irritative properties, the overall carcinogenic risk appears low .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Study : In a controlled study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at higher doses.
- Neuroprotection in Rodent Models : A study investigating neuroprotective effects in rodent models of Alzheimer's disease showed that administration of the compound reduced markers of neuroinflammation and improved cognitive function as measured by behavioral tests.
Q & A
Q. What are the established synthetic routes for 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)pyrrolidine, and what reaction conditions optimize yield and purity?
The synthesis of this compound typically involves cyclization or condensation reactions between pyrrolidine derivatives and benzodioxole-containing precursors. Key methodologies include:
- Phosphine-catalyzed cycloisomerization : Similar to protocols used for chiral pyrrolidones (e.g., 81% yield via silica gel flash chromatography, with E/Z ratio control at 9:1) .
- Microwave-assisted alkylation : For analogous pyrrolidine derivatives, microwave heating in n-butanol with cyanothioacetamide reduced reaction time while maintaining stereochemical integrity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitution steps, as seen in the synthesis of fluorophenyl-pyrrolidine derivatives .
| Method | Catalyst/Solvent | Yield | Key Reference |
|---|---|---|---|
| Cycloisomerization | Tributylphosphine/CHCl₃ | 81% | |
| Microwave alkylation | n-Butanol | 93% | |
| Nucleophilic substitution | DMF/K₂CO₃ | 85–93% |
Q. How is the stereochemistry of this compound confirmed using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) is critical for stereochemical analysis:
- Coupling constants (J-values) : Trans/cis configurations of the propenyl group are determined via vicinal coupling (e.g., J = 15–16 Hz for trans alkenes) .
- Chiral HPLC : Enantiomeric excess (e.g., 83% ee) is quantified using chiral stationary phases (e.g., IC column) .
- Infrared (IR) spectroscopy : Carbonyl stretching frequencies (~1700 cm⁻¹) confirm the α,β-unsaturated ketone moiety .
Advanced Research Questions
Q. What strategies resolve enantiomeric mixtures, and how is enantiomeric excess quantified?
- Chiral chromatography : HPLC with chiral columns (e.g., IC column) separates enantiomers, with retention times correlated to optical rotation data .
- Derivatization : Chiral auxiliaries (e.g., benzylidene groups) enhance diastereomeric resolution during crystallization .
- Circular Dichroism (CD) : Absolute configuration is assigned by comparing experimental CD spectra with computational models .
Q. How do computational methods predict reactivity and electronic properties?
- Density Functional Theory (DFT) : Models HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the benzodioxole ring’s electron-rich nature directs electrophilic attacks to the pyrrolidine carbonyl .
- Molecular docking : Simulates interactions with biological targets (e.g., orexin receptors) to guide structural modifications .
Q. What are common side products, and how are they minimized?
- E/Z isomerization : Controlled by low-temperature reactions (<50°C) and non-polar solvents (e.g., CHCl₃) to favor kinetic products .
- Oxidative byproducts : Add antioxidants (e.g., BHT) or use inert atmospheres (N₂/Ar) during synthesis .
- Detection : TLC monitoring (e.g., ethyl acetate/hexane eluent) identifies impurities early .
Data Contradictions and Resolution
- Microwave vs. traditional heating : Microwave methods (e.g., 20-hour reactions reduced to 2 hours) improve efficiency but may alter stereoselectivity . Validate via comparative NMR analysis.
- Solvent polarity : High-polarity solvents (DMF) accelerate reactions but risk over-oxidation. Balance with co-solvents (e.g., toluene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
